Cas no 2967-97-7 (2-(3-Fluoro-4-methoxyphenoxy)acetic acid)

2-(3-Fluoro-4-methoxyphenoxy)acetic acid is a fluorinated aromatic compound featuring a methoxy and phenoxyacetic acid functional group. This structure lends itself to applications in pharmaceutical and agrochemical research, where its unique electronic and steric properties can influence reactivity and biological activity. The fluorine substituent enhances metabolic stability and binding affinity, while the methoxy group contributes to solubility and modulation of lipophilicity. The acetic acid moiety allows for further derivatization, making it a versatile intermediate in synthetic chemistry. Its well-defined purity and consistent performance make it suitable for precision applications in drug discovery and material science.
2-(3-Fluoro-4-methoxyphenoxy)acetic acid structure
2967-97-7 structure
Product name:2-(3-Fluoro-4-methoxyphenoxy)acetic acid
CAS No:2967-97-7
MF:C9H9FO4
MW:200.163766622543
CID:6051343
PubChem ID:155883086

2-(3-Fluoro-4-methoxyphenoxy)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(3-Fluoro-4-methoxyphenoxy)acetic acid
    • Acetic acid, 2-(3-fluoro-4-methoxyphenoxy)-
    • EN300-1806379
    • A1-35838
    • 2967-97-7
    • Inchi: 1S/C9H9FO4/c1-13-8-3-2-6(4-7(8)10)14-5-9(11)12/h2-4H,5H2,1H3,(H,11,12)
    • InChI Key: FPRSDZJKBNBKSJ-UHFFFAOYSA-N
    • SMILES: C(O)(=O)COC1=CC=C(OC)C(F)=C1

Computed Properties

  • Exact Mass: 200.04848693g/mol
  • Monoisotopic Mass: 200.04848693g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 197
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 55.8Ų
  • XLogP3: 1.6

Experimental Properties

  • Density: 1.310±0.06 g/cm3(Predicted)
  • Boiling Point: 322.5±27.0 °C(Predicted)
  • pka: 3.15±0.10(Predicted)

2-(3-Fluoro-4-methoxyphenoxy)acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1806379-1.0g
2-(3-fluoro-4-methoxyphenoxy)acetic acid
2967-97-7
1g
$842.0 2023-06-02
Enamine
EN300-1806379-0.1g
2-(3-fluoro-4-methoxyphenoxy)acetic acid
2967-97-7
0.1g
$678.0 2023-09-19
Enamine
EN300-1806379-0.25g
2-(3-fluoro-4-methoxyphenoxy)acetic acid
2967-97-7
0.25g
$708.0 2023-09-19
Enamine
EN300-1806379-5.0g
2-(3-fluoro-4-methoxyphenoxy)acetic acid
2967-97-7
5g
$2443.0 2023-06-02
Enamine
EN300-1806379-5g
2-(3-fluoro-4-methoxyphenoxy)acetic acid
2967-97-7
5g
$2235.0 2023-09-19
Enamine
EN300-1806379-1g
2-(3-fluoro-4-methoxyphenoxy)acetic acid
2967-97-7
1g
$770.0 2023-09-19
Enamine
EN300-1806379-10g
2-(3-fluoro-4-methoxyphenoxy)acetic acid
2967-97-7
10g
$3315.0 2023-09-19
Enamine
EN300-1806379-10.0g
2-(3-fluoro-4-methoxyphenoxy)acetic acid
2967-97-7
10g
$3622.0 2023-06-02
Enamine
EN300-1806379-0.5g
2-(3-fluoro-4-methoxyphenoxy)acetic acid
2967-97-7
0.5g
$739.0 2023-09-19
Enamine
EN300-1806379-0.05g
2-(3-fluoro-4-methoxyphenoxy)acetic acid
2967-97-7
0.05g
$647.0 2023-09-19

Additional information on 2-(3-Fluoro-4-methoxyphenoxy)acetic acid

Comprehensive Overview of 2-(3-Fluoro-4-methoxyphenoxy)acetic acid (CAS No. 2967-97-7): Properties, Applications, and Industry Insights

2-(3-Fluoro-4-methoxyphenoxy)acetic acid (CAS 2967-97-7) is a fluorinated aromatic compound with significant relevance in pharmaceutical and agrochemical research. Its molecular structure combines a methoxyphenoxy backbone with a fluoro substituent and an acetic acid functional group, making it a versatile intermediate for synthesizing bioactive molecules. The compound's unique properties, such as its polarity and hydrogen-bonding capacity, have attracted attention in drug discovery, particularly for designing enzyme inhibitors and receptor modulators.

In recent years, the demand for fluorinated compounds like 2-(3-Fluoro-4-methoxyphenoxy)acetic acid has surged due to their enhanced metabolic stability and bioavailability—a hot topic in medicinal chemistry. Researchers frequently explore its derivatives for potential applications in anti-inflammatory and antioxidant therapies, aligning with the growing interest in precision medicine. The compound's CAS 2967-97-7 is often searched alongside terms like "fluorophenoxy derivatives" and "aromatic carboxylic acid synthesis," reflecting its niche yet critical role in organic synthesis.

From an industrial perspective, 2-(3-Fluoro-4-methoxyphenoxy)acetic acid is synthesized via nucleophilic substitution reactions, where 4-methoxyphenol reacts with fluoroacetic acid derivatives under controlled conditions. Optimizing its yield and purity is a common challenge discussed in process chemistry forums, highlighting the need for eco-friendly catalysts—a trend driven by the green chemistry movement. Analytical techniques like HPLC and NMR are essential for quality control, ensuring compliance with regulatory standards for pharmaceutical intermediates.

The compound's relevance extends to agrochemical innovation, where its structural motifs are incorporated into herbicides and plant growth regulators. Searches for "phenoxyacetic acid herbicides" often intersect with discussions about 2967-97-7, as researchers investigate its environmental persistence and biodegradability. This aligns with global concerns about soil health and sustainable farming, making it a timely subject for scientific discourse.

In summary, 2-(3-Fluoro-4-methoxyphenoxy)acetic acid (CAS 2967-97-7) exemplifies the intersection of structural complexity and functional adaptability in modern chemistry. Its applications span from drug development to crop protection, addressing pressing challenges in health and agriculture. As AI-driven molecular modeling advances, compounds like this will likely play pivotal roles in high-throughput screening and material science, cementing their status as indispensable tools for innovation.

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